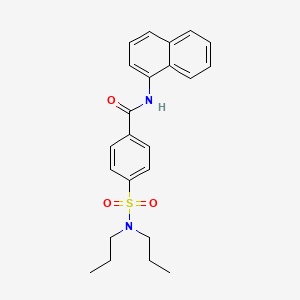

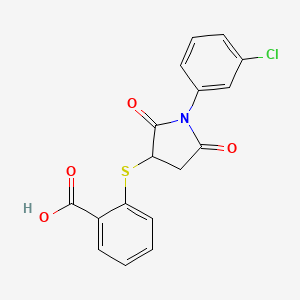

2-((1-(3-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

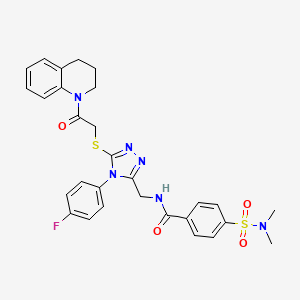

“2-((1-(3-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid” is a complex organic compound. It contains a benzoic acid moiety, which is a common fragment in a variety of pharmaceuticals and biologically active compounds . The compound also contains a 3-chlorophenyl group, a dioxopyrrolidin group, and a thio group, which are common in various organic compounds .

Molecular Structure Analysis

The molecular formula of this compound is C13H9ClO2S, indicating that it contains 13 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 2 oxygen atoms, and 1 sulfur atom . The exact structure would need to be determined through techniques such as NMR spectroscopy or X-ray crystallography.

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the benzoic acid moiety could undergo reactions typical of carboxylic acids, such as esterification or amide formation .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of polar functional groups like the carboxylic acid could influence its solubility in different solvents .

科学的研究の応用

- Applications : Researchers have employed thiobenzoylacetic acid in various SM coupling reactions, enabling the synthesis of diverse organic compounds .

- Method : A comparative study revealed that a 1:1:6:3 ratio of 2-aminothiophenol/aromatic aldehyde/H₂O₂/HCl is optimal for coupling. Both electron-donating and electron-withdrawing substituents on aldehydes yield benzothiazoles in excellent yields using this method .

- Recent Approach : Researchers have developed a condensation reaction between 2-aminophenol and aromatic aldehydes in the presence of aqueous H₂O₂, ethanol, titanium tetraisopropoxide (TTIP), and the catalyst mesoporous titania–alumina mixed oxide (MTAMO). This method yields 2-substituted benzoxazoles .

Suzuki–Miyaura Coupling

Benzothiazole Synthesis

Benzoxazole Formation

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO4S/c18-10-4-3-5-11(8-10)19-15(20)9-14(16(19)21)24-13-7-2-1-6-12(13)17(22)23/h1-8,14H,9H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKJSNQANFWUMOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)C2=CC(=CC=C2)Cl)SC3=CC=CC=C3C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Thienyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B2762196.png)

![{[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 3,4-dichlorobenzoate](/img/structure/B2762201.png)

![3-{[2-(1H-indol-3-yl)ethyl]carbamoyl}-2-methylnaphtho[1,2-b]furan-5-yl acetate](/img/structure/B2762207.png)

![2-[8-(2-methylbutan-2-yl)-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl]acetic Acid](/img/structure/B2762209.png)

![[(4-Butylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2762210.png)

![N-[cyano(phenyl)methyl]-4-phenoxybenzamide](/img/structure/B2762212.png)